8-iso-16-cyclohexyl-tetranor Prostaglandin E2
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Description
8-iso Prostaglandin E2 (8-iso PGE2) is one of several isoprostanes produced from polyunsaturated fatty acids during lipid peroxidation. 8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso PGE2. There are no published studies on the pharmacological properties of 8-iso-16-cyclohexyl-tetranor PGE2.
Mechanism of Action
Target of Action
The primary target of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is the prostanoid receptors . Prostanoids are a subclass of eicosanoids, which are lipid compounds that play crucial roles in various biological functions such as inflammation, blood flow, and the formation of blood clots .
Mode of Action
This compound is an analog of Prostaglandin E2 . It interacts with the prostanoid receptors, leading to a cascade of intracellular events . .
Biochemical Pathways
The compound affects the prostanoid pathways. Prostanoids are synthesized from arachidonic acid and play key roles in various physiological and pathological processes . The downstream effects of these pathways are diverse and depend on the specific cell type and physiological context.
Result of Action
Given its role as a prostanoid analog, it may influence processes such as inflammation, blood flow, and clot formation . .
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYOVLOAXIHCDB-SSPFYIBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@H]2C/C=C\CCCC(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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